molecular formula C16H16FNO3 B7474935 [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone

[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7474935
M. Wt: 289.30 g/mol
InChI Key: YVQMPATWHFXWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone, also known as FP-MeO, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. FP-MeO is a novel compound that has been synthesized in recent years, and its mechanism of action and physiological effects are still being studied.

Mechanism of Action

The mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in cancer cell growth and proliferation. [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is a process that is essential for tumor growth. In addition, [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has been shown to have anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone in lab experiments is that it is a novel compound that has not been extensively studied, which makes it an interesting subject for research. However, one limitation of using [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone is that its synthesis is complex, which may make it difficult to obtain in large quantities for experiments.

Future Directions

There are several future directions for research on [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone and to identify its potential therapeutic applications.

Synthesis Methods

The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone involves several steps, starting with the reaction of 2-fluorophenylboronic acid with furan-2-boronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-hydroxypiperidine in the presence of a Lewis acid catalyst to yield [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone. The synthesis of [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has been the subject of scientific research due to its potential therapeutic properties. It has been shown to have activity against several types of cancer cells, including breast, lung, and colon cancer cells. [5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-4-2-1-3-12(13)14-5-6-15(21-14)16(20)18-9-7-11(19)8-10-18/h1-6,11,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQMPATWHFXWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone

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